5-Hydroxy-2-aminotetralin

Dopamine D2 receptor Postsynaptic efficacy Autoreceptor selectivity

5-Hydroxy-2-aminotetralin is the primary amine scaffold for D2/D3 agonists with postsynaptic efficacy. The 5-OH substitution enforces the α-rotamer conformation critical for high-affinity D2 activation—absent in 7-OH or unsubstituted analogs. As the pharmacophore of [11C]-5-OH-DPAT and [18F]-5-OH-FPPAT PET tracers, it enables systematic SAR via N-alkylation. (S)-enantiomer is the active agonist; racemic mixtures include antagonist activity. Ideal for antiparkinsonian candidate development or biased signaling studies.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 94425-22-6
Cat. No. B1209819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-aminotetralin
CAS94425-22-6
Synonyms5-hydroxy-2-aminotetralin
6-amino-5,6,7,8-tetrahydro-1-naphthalenol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC=C2O
InChIInChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2
InChIKeyAUBNLLGXUCCYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-aminotetralin (CAS 94425-22-6): A Dopaminergic 2-Aminotetralin Scaffold for D2/D3 Receptor Research and PET Tracer Development


5-Hydroxy-2-aminotetralin (5-OH-AT; CAS 94425-22-6) is the primary amine parent scaffold of the 2-aminotetralin class of semi-rigid dopamine analogues. Its N,N-dipropyl derivative, 5-OH-DPAT, is a well-characterized agonist at dopamine D2 and D3 receptors [1]. The hydroxyl substitution at the 5-position of the tetralin ring enforces an α-rotamer conformation of dopamine that is critical for high-affinity postsynaptic D2 receptor activation [2]. This compound serves as the core pharmacophore from which radiolabeled PET imaging agents (e.g., [11C]-5-OH-DPAT, [18F]-5-OH-FPPAT) and bivalent D2/D3 ligands are derived [3]. Its availability as a pure synthetic intermediate (MW 163.22; predicted pKa ~9.86) makes it a strategic procurement choice for medicinal chemistry programs requiring controlled N-alkyl functionalization .

Why 5-Hydroxy-2-aminotetralin Cannot Be Replaced by Generic 2-Aminotetralin or Alternative Hydroxyl Positional Isomers


The hydroxyl substitution position on the 2-aminotetralin scaffold is the single most critical determinant of pharmacological outcome. Moving the hydroxyl from the 5- to the 7-position converts the profile from a balanced postsynaptic D2/D3 agonist to a D3-preferring ligand with markedly different D2/D3 selectivity ratios (~43 vs. ~10) [1]. The 5-OH substitution is essential for high postsynaptic dopamine receptor stimulating potency in vivo, whereas aminotetralins lacking this substitution pattern (e.g., 7-OH or unsubstituted analogs) exhibit high autoreceptor selectivity with minimal postsynaptic efficacy [2]. The 6-hydroxy isomer shows the lowest affinity for dopamine receptors, while the 8-hydroxy isomer (8-OH-DPAT) is primarily a serotonin 5-HT1A agonist with only secondary D2 activity [3]. Furthermore, only the (S)-enantiomer of 5-OH-DPAT acts as a potent agonist; the (R)-enantiomer is a weak D2 antagonist, making chiral purity a non-negotiable specification for agonist studies [4].

5-Hydroxy-2-aminotetralin Quantitative Evidence Guide: Comparator-Anchored Differentiation Data


Postsynaptic vs. Autoreceptor Selectivity: 5-OH Substitution Is Required for Postsynaptic D2 Efficacy In Vivo

In a systematic in vivo study comparing N,N-disubstituted 2-aminotetralins, only compounds bearing a hydroxyl group at the 5-position (including 5-OH-DPAT and related 5-OH analogs) achieved high postsynaptic dopamine receptor stimulating potency in the reserpine-induced immobility model in mice. By contrast, 2-aminotetralins lacking the 5-OH substitution—including 7-OH positional isomers and non-hydroxylated analogs—exhibited high DA autoreceptor selectivity with negligible postsynaptic efficacy [1]. The study categorized compounds into two distinct functional groups based on this dichotomy, establishing the 5-OH pattern as a structural gatekeeper for postsynaptic D2 receptor activation [1].

Dopamine D2 receptor Postsynaptic efficacy Autoreceptor selectivity In vivo pharmacology

D2 vs. D3 Receptor Affinity and Selectivity: 5-OH-DPAT vs. 7-OH-DPAT Binding Profile Comparison

In HEK-293 cells expressing rat D2 and D3 receptors, the 5-OH-DPAT pharmacophore (derived directly from 5-hydroxy-2-aminotetralin via N,N-dipropylation) exhibits Ki values of 59 ± 11 nM at D2 and 1.4 ± 0.3 nM at D3, yielding a D2/D3 selectivity ratio of approximately 43 [1]. By contrast, the 7-OH positional isomer 7-OH-DPAT displays a Ki of ~10 nM at D2 and ~1 nM at D3 in human receptors, producing a D2/D3 ratio of approximately 10—a roughly 4-fold difference in selectivity profile . Functional [35S]GTPγS assays further distinguish the two: 5-OH-DPAT shows EC50 values of 41 nM (D2) and 0.63 nM (D3) , while (+)-7-OH-DPAT demonstrates a wider functional spread with ~53-fold D3-over-D2 selectivity . The lower D2/D3 ratio of 5-OH-DPAT reflects its more balanced dual agonism, whereas 7-OH-DPAT behaves as a D3-preferring agonist.

Dopamine D3 receptor D2/D3 selectivity Receptor binding Radioligand binding

Enantioselective Agonism: (S)- vs. (R)-5-OH-DPAT Functional Dichotomy at D2 Receptors

The two enantiomers of 5-OH-DPAT display a fundamental pharmacological divergence. Only the (S)-enantiomer functions as a potent D2/D3 agonist; the (R)-enantiomer acts as a weak D2 antagonist [1][2]. Binding kinetic studies at wild-type human D2 receptors using an ion channel activation assay revealed that (S)-5-OH-DPAT exhibits a higher association rate (k_on) than (R)-5-OH-DPAT, while both enantiomers show similarly slow dissociation rates (k_off) relative to dopamine [3]. This kinetic difference underlies the (S)-enantiomer's functional agonist activity. In contrast, the positional isomer 8-OH-DPAT does not exhibit comparable enantioselectivity at D2 receptors, as its primary target is the 5-HT1A receptor [4]. For procurement, this necessitates specification of enantiomeric purity (>98% ee is typical for research-grade material) when agonist activity is required.

Enantioselectivity D2 agonism Chiral pharmacology Binding kinetics

PET Imaging Agent Development: 5-OH-DPAT-Derived Radioligands for High-Affinity State D2/D3 Receptor Mapping

5-OH-DPAT has been successfully developed into carbon-11 and fluorine-18 labeled PET radiotracers for imaging the high-affinity state of dopamine D2/D3 receptors. In rat striatal homogenate [3H]spiperone competition assays, 5-OH-DPAT shows an IC50 of 2.5 nM, and in vitro autoradiography with [11C]-5-OH-DPAT demonstrates selective, sulpiride-displaceable binding to dopaminergic regions [1]. By comparison, the D3-preferring 7-OH-DPAT is also radiolabeled as [3H]7-OH-DPAT but primarily serves as a selective D3 receptor probe rather than a balanced D2/D3 imaging agent [2]. The N-alkyl functionalization handle on the 5-hydroxy-2-aminotetralin primary amine scaffold enables incorporation of diverse PET radioisotopes (11C, 18F) and linkers, a versatility not available with pre-functionalized analogs [3]. The development of [18F]-5-OH-FPPAT, a fluorinated derivative, further demonstrates the modularity of the 5-OH-AT scaffold for optimizing brain penetration and pharmacokinetics while retaining D2/D3 agonist properties [3].

PET imaging D2 high-affinity state Radiotracer development Neuroimaging

Binding Kinetics: 5-OH-DPAT Exhibits Slower Dissociation from D2 Receptors Compared to Dopamine

In an ion channel activation assay at wild-type human D2 receptors, both (S)- and (R)-5-OH-DPAT exhibited slower k_off rates compared to the endogenous agonist dopamine and p-tyramine, indicating prolonged receptor residence time [1]. The (S)-enantiomer additionally demonstrated a higher k_on than the (R)-enantiomer, consistent with its agonist efficacy. While the absolute kon and koff values were estimated rather than reported numerically in the abstract, the relative ordering was unambiguous: k_off ranked as dopamine ≈ p-tyramine > (S)-5-OH-DPAT ≈ (R)-5-OH-DPAT (i.e., 5-OH-DPAT dissociates more slowly) [1]. This slower dissociation kinetics differentiates 5-OH-DPAT from fast-dissociating endogenous ligands and may contribute to its sustained D2 receptor activation profile in vivo [2].

D2 receptor Binding kinetics Residence time Ion channel activation

Best Research and Industrial Application Scenarios for 5-Hydroxy-2-aminotetralin (94425-22-6)


Medicinal Chemistry: Scaffold for N-Alkyl Derivatization in D2/D3 Agonist Lead Optimization

As the primary amine scaffold, 5-hydroxy-2-aminotetralin is the strategic starting material for synthesizing N-alkyl and N,N-dialkyl derivatives with tunable D2/D3 selectivity. The accessible N-alkyl binding pocket can accommodate diverse functional groups—including fluoroalkyl chains for PET labeling and long-chain linkers for bivalent ligand construction—without loss of dopamine receptor affinity [1][2]. This modularity enables systematic SAR exploration that is impossible with pre-functionalized analogs like 5-OH-DPAT or 7-OH-DPAT.

Neuroscience: Postsynaptic D2 Receptor Activation in Parkinson's Disease Models

The established requirement of the 5-OH group for postsynaptic efficacy makes this scaffold the appropriate foundation for developing antiparkinsonian candidates within the aminotetralin class. In vivo, 5-OH-substituted aminotetralins reverse reserpine-induced immobility and induce contralateral rotations in 6-OHDA-lesioned rats, behavioral hallmarks of postsynaptic D2 receptor activation [3][4]. Non-5-OH aminotetralins fail in these postsynaptic models entirely [3].

Radiopharmacy: Intermediate for PET Radiotracer Synthesis Targeting D2 High-Affinity States

The 5-OH-AT scaffold is the established precursor for agonist PET radioligands that image the high-affinity state of D2/D3 receptors—a conformation specifically implicated in schizophrenia and Parkinson's disease. [11C]-5-OH-DPAT has demonstrated selective striatal binding displaceable by sulpiride [5], while [18F]-5-OH-FPPAT provides a longer-lived fluorine-18 alternative for imaging studies [6]. The primary amine functionality permits direct 11C-methylation or 18F-fluoroalkylation under mild conditions.

Pharmacological Tool: Enantiomer-Pure (S)-Isomer for D2 Agonist Mechanistic Studies

Given the functional opposition of the two enantiomers—(S) = agonist, (R) = antagonist at D2 receptors [7]—enantiomerically pure (S)-5-hydroxy-2-aminotetralin or its N-substituted derivatives provide a clean pharmacological tool for studying D2 receptor activation without the confounding antagonist activity present in racemic mixtures. The slower dissociation kinetics relative to dopamine further support mechanistic studies of agonist residence time and biased signaling [8].

Quote Request

Request a Quote for 5-Hydroxy-2-aminotetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.